molecular formula C8H8O3S B084900 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde CAS No. 13250-83-4

3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde

Cat. No.: B084900
CAS No.: 13250-83-4
M. Wt: 184.21 g/mol
InChI Key: GTVGDDQWOXDTOF-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde is a versatile and valuable building block in organic synthesis, featuring both a thiophene ring and a protected aldehyde functional group. The 1,3-dioxolane group acts as an acetal protecting group, masking the aldehyde from unwanted reactions during synthetic sequences and allowing for its selective deprotection under mild acidic conditions later. This makes it a crucial precursor in multi-step synthesis. Its primary research value lies in the construction of complex heterocyclic systems, particularly in medicinal chemistry where it serves as an intermediate for drug candidates. Furthermore, this compound is of significant interest in material science, as the thiophene-carbaldehyde core is a fundamental scaffold for developing organic semiconductors, conductive polymers, and non-linear optical materials. The compound's structure allows for further functionalization at multiple sites, enabling the creation of novel π-conjugated systems with tailored electronic properties as described in chemical supplier catalogs like Ambeed. Researchers utilize this chemical to develop new compounds for applications ranging from pharmaceutical development to advanced electronic devices.

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c9-5-7-6(1-4-12-7)8-10-2-3-11-8/h1,4-5,8H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVGDDQWOXDTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(SC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467707
Record name 3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13250-83-4
Record name 3-(1,3-Dioxolan-2-yl)-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13250-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and General Procedure

The dioxolane ring is formed via acid-catalyzed acetalization, a widely employed strategy to protect aldehydes or ketones. For 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde, this involves reacting a precursor with a carbonyl group at position 3 (e.g., 3-formylthiophene-2-carbaldehyde or 3-acetylthiophene-2-carbaldehyde) with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA). The reaction proceeds under reflux with azeotropic water removal using a Dean-Stark apparatus.

Representative Protocol :

  • Starting Material : Thiophene-2-carbaldehyde (1.35 g, 12.05 mmol).

  • Reagents : Ethylene glycol (1.1 eq), p-TSA (0.1 eq), toluene (30 mL).

  • Conditions : Reflux at 110°C for 6 hours.

  • Yield : 88% (1.64 g of 2-(thiophen-2-yl)-1,3-dioxolane).

Key Characterization Data:

  • ¹H NMR (CDCl₃) : δ 7.33 (d, J = 3.2 Hz, 1H), 7.17 (d, J = 3.2 Hz, 1H), 7.01 (m, 1H), 6.13 (s, 1H), 4.11–4.01 (m, 4H).

  • Application : The dioxolane-protected intermediate serves as a precursor for further functionalization via lithiation or cross-coupling.

Challenges and Optimizations

  • Regioselectivity : Direct protection of 3-formylthiophene-2-carbaldehyde risks overprotection of both aldehyde groups. To mitigate this, kinetic control (shorter reaction times) or steric hindrance (bulky catalysts) is employed.

  • Solvent Choice : Toluene outperforms polar solvents (e.g., DMF) by facilitating azeotropic water removal, driving the equilibrium toward acetal formation.

Stille coupling enables the introduction of a dioxolane-containing stannane reagent to a halogenated thiophene scaffold. This method is ideal for late-stage functionalization, preserving the aldehyde group at position 2.

Protocol from :

  • Substrate : 5-Bromo-2-(thiophen-2-yl)-1,3-dioxolane (0.288 mmol).

  • Reagents : Tributyl(5-(1,3-dioxolan-2-yl)thiophen-2-yl)stannane (1.2 eq), Pd₂(dba)₃ (2 mol%), P(o-tol)₃ (10 mol%), toluene (7 mL).

  • Conditions : 60°C for 5 hours.

  • Yield : 27% (after recrystallization).

Characterization of Coupled Product:

  • ¹H NMR (CDCl₃) : δ 7.21 (d, J = 3.6 Hz, 1H), 7.12 (d, J = 3.6 Hz, 1H), 6.13 (s, 1H), 4.11–4.01 (m, 4H).

  • MS (ESI) : m/z 298.1 [M+H]⁺.

Multi-Step Synthesis Involving Formylation and Protection

Vilsmeier-Haack Formylation

Introducing the aldehyde group at position 2 via Vilsmeier-Haack reaction precedes dioxolane formation. This method is critical when starting from unfunctionalized thiophenes.

Typical Conditions :

  • Substrate : 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

  • Reagents : DMF (2 eq), POCl₃ (1.5 eq), CHCl₃ (20 mL).

  • Yield : 85% (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde).

Sequential Protection and Functionalization

  • Formylation : Introduce the aldehyde at position 2 via Vilsmeier-Haack.

  • Acetylation : Install a ketone at position 3 using Friedel-Crafts acetylation (AlCl₃, acetyl chloride).

  • Dioxolane Formation : Protect the ketone with ethylene glycol/p-TSA.

Comparative Analysis of Methods

Method Yield Complexity Regioselectivity Key Advantage
Acetal Protection88%LowHighScalable, minimal purification
Stille Coupling27–45%HighModerateEnables late-stage diversification
Multi-Step Synthesis63%ModerateHighFlexibility in intermediate functionalization

Industrial and Green Chemistry Considerations

  • Continuous Flow Systems : Enhance reaction efficiency and safety by minimizing exposure to volatile reagents (e.g., POCl₃ in Vilsmeier-Haack).

  • Solvent Recycling : Toluene and THF are reclaimed via distillation, reducing waste.

  • Catalyst Recovery : Pd catalysts are immobilized on silica or magnetic nanoparticles to lower costs .

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action may involve interactions with cellular targets, such as enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde with key analogs, focusing on structural features, reactivity, and applications.

Functional Group Variations and Reactivity

Compound Name Molecular Formula Key Functional Groups Reactivity Profile Applications Reference
This compound C₈H₈O₃S Aldehyde, dioxolane Nucleophilic addition (aldehyde), acid-catalyzed deprotection (dioxolane) Intermediate for heterocycles (e.g., Schiff bases, dihydropyrimidines)
5-(1,3-Dioxolan-2-yl)-2-(3-methylbenzoyl)thiophene C₁₅H₁₄O₃S Benzoyl, dioxolane Electrophilic aromatic substitution (benzoyl), ketone-based reactions Building block for bioactive molecules
3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride C₇H₇ClO₄S₂ Sulfonyl chloride, dioxolane Nucleophilic substitution (sulfonyl chloride), deprotection Synthesis of sulfonamides or sulfonate esters
((2-(1,3-Dioxolan-2-yl)benzo[b]thiophen-3-yl)ethynyl)trimethylsilane C₁₆H₁₈O₂SSi Ethynyl, dioxolane Sonogashira coupling (ethynyl group), deprotection Catalytic cross-coupling reactions
  • Key Insights: The aldehyde group in the target compound enables condensations (e.g., with amines or malononitriles), as seen in dihydropyrimidine syntheses . In contrast, the sulfonyl chloride analog undergoes nucleophilic substitutions to form sulfonamides . The benzoyl derivative (C₁₅H₁₄O₃S) exhibits enhanced lipophilicity due to the aromatic ring, favoring applications in drug design . The ethynyl-silane derivative (C₁₆H₁₈O₂SSi) is tailored for metal-catalyzed cross-couplings, a reactivity absent in the aldehyde variant .

Biological Activity

3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde is a compound characterized by its unique structural features, including a thiophene ring fused with a 1,3-dioxolane moiety and an aldehyde functional group. Its molecular formula is C8H8O3S. This compound exhibits notable biological activity, primarily due to its ability to interact with various cellular targets, which may lead to potential therapeutic applications.

The compound's structure allows it to engage in π-π interactions and hydrogen bonding , enhancing its binding affinity toward biological molecules. The presence of the dioxolane and aldehyde groups contributes to its reactivity, enabling it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. These interactions are crucial for its biological activity and therapeutic potential.

Biological Activity

Recent studies have highlighted the biological activities associated with this compound, particularly in the context of antibacterial and antifungal properties. The compound is part of a broader class of dioxolane-containing compounds that have shown significant biological efficacy.

Antibacterial Activity

The antibacterial effects of this compound have been evaluated against several bacterial strains. For instance, compounds with similar dioxolane structures have demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 625 µg/mL to 1250 µg/mL against various Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, this compound has also been tested for antifungal activity. Preliminary results indicate that derivatives containing the 1,3-dioxolane structure exhibit significant antifungal effects against Candida albicans and other fungal pathogens .

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds. Below is a table summarizing the biological activities of selected compounds containing dioxolane moieties:

Compound NameStructure TypeAntibacterial Activity (MIC µg/mL)Antifungal Activity (Zone of Inhibition mm)
This compoundDioxolane + Thiophene625 - 1250Significant against C. albicans
5-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehydeDioxolane + ThiazoleModerateModerate against A. niger
Novel racemic 1,3-dioxolanesDioxolaneVaries (200 - 1000)Excellent against C. albicans

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of compounds related to this compound:

  • Antibacterial Screening : A study assessed various dioxolane derivatives for their antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that modifications in the substituents significantly influenced the MIC values, showcasing the importance of structural optimization in drug design.
  • Antifungal Evaluations : Another study focused on antifungal activities where derivatives were tested against multiple fungal strains. Compounds demonstrated varying degrees of efficacy, with some achieving notable inhibition zones against Candida albicans and other pathogenic fungi .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde?

  • Methodology : The compound is typically synthesized via a two-step process:

Aldehyde Protection : The aldehyde group in thiophene-2-carbaldehyde is protected as a 1,3-dioxolane acetal using ethylene glycol under acid catalysis (e.g., TsOH). This step prevents unwanted side reactions during subsequent transformations .

Functionalization : The protected intermediate undergoes further coupling or substitution reactions. For example, in photophysical studies, it reacts with 2-hydroxyacetophenone to form conjugated systems after deprotection .

  • Key Considerations : Reaction conditions (e.g., inert atmosphere, temperature control) and purification methods (column chromatography) are critical for high yields .

Q. How is this compound characterized in structural studies?

  • Techniques :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and hydrogen-bonding patterns (e.g., intramolecular H-bonds in derivatives) .
  • NMR/FT-IR/HRMS : Confirms functional groups (e.g., aldehyde protons at δ ~10.2 ppm in <sup>1</sup>H NMR) and molecular integrity .
    • Challenges : Crystal growth optimization (e.g., vapor diffusion of chloroform/hexane) is required for SCXRD .

Advanced Research Questions

Q. How does the 1,3-dioxolane group influence the electronic properties of thiophene-2-carbaldehyde derivatives?

  • Mechanistic Insight :

  • The dioxolane group acts as an electron-donating substituent, stabilizing conjugated systems and altering π-electron delocalization. This is critical in designing fluorescent probes or organic semiconductors .
  • Computational studies (e.g., DFT) can quantify effects on HOMO-LUMO gaps, as seen in derivatives like 3-HTCA-DiCN, which exhibit anti-Kasha behavior due to intramolecular proton transfer .
    • Experimental Validation : UV-Vis and fluorescence spectroscopy compare photophysical shifts between protected and deprotected forms .

Q. What are the applications of this compound in designing functional materials?

  • Case Studies :

  • Fluorescent Probes : Derivatives like TCAO and HMBT are used for phosgene detection via chemodosimetric mechanisms, leveraging the aldehyde’s reactivity .
  • Organic Electronics : The compound serves as a precursor for π-extended systems in benzodithiophene-dione (BDD) polymers, enhancing charge transport in organic photovoltaics .
    • Synthetic Optimization : Protecting-group strategies (e.g., acetal formation) enable selective functionalization of the thiophene ring .

Q. How do competing reaction pathways affect the synthesis of derivatives from this compound?

  • Analytical Approach :

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress to detect intermediates/byproducts (e.g., triethylammonium chloride salts) .
  • Controlled Deprotection : Acidic hydrolysis of the dioxolane group must avoid side reactions (e.g., oxidation of the thiophene ring) .
    • Data Interpretation : Contradictions in reaction yields may arise from solvent polarity (THF vs. benzene) or catalyst efficiency (piperidine vs. TsOH) .

Methodological Recommendations

  • Synthesis : Use anhydrous conditions and inert gas (N2) for lithiation or coupling reactions to prevent decomposition .
  • Characterization : Combine SCXRD with solution-phase NMR to resolve discrepancies between solid-state and solution conformations (e.g., hydrogen-bonding dimerization vs. intramolecular interactions) .
  • Computational Support : Employ DFT calculations to predict electronic effects of substituents and guide experimental design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde
Reactant of Route 2
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3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde

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